3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole
Description
This compound features a 1H-indole core linked via a propyl chain to a piperazine ring substituted with a (4-methylphenyl)(phenyl)methyl group. The indole moiety is a privileged scaffold in medicinal chemistry, known for interactions with serotonin receptors and enzymes like kinases. The piperazine ring enhances solubility and provides a platform for structural diversification, while the bulky diphenylmethyl group may influence receptor selectivity and metabolic stability .
Properties
Molecular Formula |
C29H33N3 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
3-[3-[4-[(4-methylphenyl)-phenylmethyl]piperazin-1-yl]propyl]-1H-indole |
InChI |
InChI=1S/C29H33N3/c1-23-13-15-25(16-14-23)29(24-8-3-2-4-9-24)32-20-18-31(19-21-32)17-7-10-26-22-30-28-12-6-5-11-27(26)28/h2-6,8-9,11-16,22,29-30H,7,10,17-21H2,1H3 |
InChI Key |
ZKKRFYAEWBLTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCN(CC3)CCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The piperazine ring is then introduced through a series of reactions, including nucleophilic substitution and condensation reactions. Common reagents used in these reactions include halogenated indoles, piperazine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and high-throughput screening of reaction conditions to identify the most efficient process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while substitution reactions may produce halogenated indoles.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of indole derivatives, including this compound, as antitumor agents . The mechanism involves the inhibition of tubulin polymerization, which disrupts mitosis in cancer cells. A notable study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting that modifications to the indole structure can enhance antitumor efficacy .
Neuropharmacological Effects
The piperazine moiety in this compound is known for its neuropharmacological properties. Research indicates that derivatives containing piperazine can exhibit antidepressant and anxiolytic effects . A comparative analysis of related compounds showed that their binding affinity to serotonin receptors correlates with their therapeutic potential .
Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties . In vitro studies have reported that certain modifications to the indole structure can enhance activity against a range of bacterial strains. This compound's structural features may contribute to its ability to penetrate microbial cell membranes effectively .
Case Study 1: Antitumor Efficacy
A study published in Biomed Research explored a series of indole derivatives, including the target compound, for their antitumor properties. The results indicated that compounds with a piperazine link showed enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 20 | MDA-MB-231 |
| Target Compound | 10 | MCF-7 |
Case Study 2: Neuropharmacological Screening
In a neuropharmacological assessment, a related indole derivative was tested for its effects on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels at doses correlating with receptor binding affinity, suggesting potential for further development in treating anxiety disorders .
| Dose (mg/kg) | Anxiety Score (Lower is Better) |
|---|---|
| 0 | 8 |
| 5 | 5 |
| 10 | 3 |
Mechanism of Action
The mechanism of action of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole involves its interaction with specific molecular targets in the body. The indole core can bind to various receptors, while the piperazine ring can enhance its binding affinity and selectivity. This compound may modulate signaling pathways involved in cell growth, apoptosis, and neurotransmission, making it a potential candidate for drug development.
Comparison with Similar Compounds
3-(3-{4-[(4-Fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole (ChemDiv ID 0517-0073)
- Structural Difference : Fluorine replaces the methyl group on the benzyl moiety.
- The fluorine atom may alter receptor binding affinity, as seen in other fluorinated analogs targeting sigma receptors .
- Pharmacokinetics : Higher lipophilicity (logP) compared to the methyl-substituted analog could improve blood-brain barrier penetration but reduce aqueous solubility .
1-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole (Compound 3b)
- Structural Difference : A phenylethyl group replaces the diphenylmethyl substituent, and the indole is linked via a methylene group instead of a propyl chain.
- Biological Activity : Exhibits high sigma-1 (σ1) receptor affinity (Ki < 10 nM) but lower selectivity compared to diphenylmethyl derivatives. The shorter linker may restrict conformational flexibility, reducing off-target effects .
- Synthetic Yield : 85–88% yields via reductive amination, comparable to the target compound’s synthetic routes .
3-[[4-(Chlorophenyl)piperazin-1-yl]methyl]-1H-indole Derivatives (3d, 3e, 3f)
- Structural Differences : Chlorophenyl substituents on the piperazine ring and a methylene linker.
- Biological Activity :
- Comparison : The target compound’s propyl linker and diphenylmethyl group may improve membrane permeability but reduce synthetic yield (21–26% for chlorophenyl analogs vs. 85% for diphenylmethyl) .
Pharmacological and Structural Trends
Impact of Piperazine Substituents
- Bulky Groups (e.g., diphenylmethyl) : Enhance σ receptor selectivity by filling hydrophobic pockets in binding sites. For example, 1-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indole (Compound 1c) shows potent anticancer activity (IC50 = 2.1 µM against HCT-116 cells) due to improved target engagement .
- Smaller Groups (e.g., methyl, ethyl) : Lower steric hindrance may favor interactions with GPCRs or ion channels. For instance, 4-(4-methylpiperazin-1-yl)benzylamine exhibits antidepressant effects via serotonin reuptake inhibition .
Role of the Linker Chain
- Propyl vs. In contrast, methylene-linked analogs (e.g., 3a–3f) show reduced σ2 receptor affinity but higher metabolic stability .
Biological Activity
The compound 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
The molecular formula of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole is with a molecular weight of approximately 366.52 g/mol. The structure is characterized by the presence of an indole moiety linked to a piperazine group, which is further substituted with a phenyl and a methyl group.
Research indicates that compounds similar to 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole often exhibit activity through multiple mechanisms:
- Serotonin Receptor Modulation : Many piperazine derivatives act as antagonists or agonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : The compound may also interact with dopamine receptors, which could have implications for neuropsychiatric disorders.
- Antioxidant Properties : Some studies suggest that indole derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress.
Pharmacological Effects
The biological activities reported for this compound include:
- Antidepressant Activity : Studies have shown that similar compounds can alleviate symptoms of depression by modulating neurotransmitter levels.
- Antipsychotic Effects : The interaction with dopamine receptors suggests potential use in treating psychotic disorders.
- Anti-inflammatory Properties : Research indicates that indole derivatives may reduce inflammation, which is beneficial in various chronic diseases.
Data Table: Summary of Biological Activities
Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant effects of a related piperazine compound in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential therapeutic role for similar structures in treating major depressive disorder.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of indole derivatives, demonstrating their ability to protect neuronal cells from oxidative damage. This study highlighted the potential for developing new treatments for neurodegenerative diseases.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 3-(3-{4-[(4-methylphenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole?
- Methodological Answer: The synthesis involves multi-step alkylation and coupling reactions. Key steps include:
- N-Alkylation: Reacting piperazine derivatives with halogenated intermediates (e.g., 3-chloropropylindole) under reflux in aprotic solvents like acetonitrile or DMF. Base catalysts (e.g., K₂CO₃) improve nucleophilic substitution efficiency .
- Purification: Use silica gel column chromatography with gradients of chloroform:methanol (3:1 v/v) to isolate the target compound. Crystallization from diethyl ether enhances purity .
- Yield Optimization: Control reaction temperature (70–90°C) and stoichiometry (1:1.5 molar ratio of piperazine to alkylating agent) to minimize byproducts .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ a combination of spectral and chromatographic techniques:
- 1H/13C NMR: Confirm the presence of indole NH (~10 ppm), piperazine methyl groups (~2.3 ppm), and aromatic protons (6.5–7.5 ppm). Cross-peaks in 2D NMR (e.g., HSQC) validate connectivity .
- Mass Spectrometry (ESI-MS): Compare observed molecular ion peaks (e.g., m/z ~470 [M+H]⁺) with theoretical molecular weights .
- HPLC-PDA: Use C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., serotonin receptors)?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against 5-HT receptor subtypes (e.g., 5-HT₁A). Parameterize the indole-piperazine scaffold’s hydrophobic and hydrogen-bonding interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) and ligand-receptor energy landscapes .
- Pharmacophore Mapping: Identify critical features (e.g., aromatic π-stacking with Phe residues) using tools like PHASE .
Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved for this compound?
- Methodological Answer:
- Variable Temperature NMR: Perform experiments at 25°C and 40°C to distinguish dynamic conformational changes (e.g., piperazine ring flipping) from static structural anomalies .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange for NH protons) to clarify ambiguous proton assignments .
- X-ray Crystallography: Resolve crystal structures to unambiguously confirm stereochemistry and intramolecular distances .
Q. What are the key challenges in assessing the compound’s metabolic stability in vitro?
- Methodological Answer:
- Microsomal Incubations: Use human liver microsomes (HLMs) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t₁/₂ < 30 min suggests high CYP450-mediated degradation) .
- CYP Inhibition Assays: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM indicate low inhibition risk .
- Metabolite ID: Employ high-resolution MS (Q-TOF) and MS/MS fragmentation to detect oxidative metabolites (e.g., N-dealkylation or indole hydroxylation) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
